Methyl 8-bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylate
Overview
Description
“Methyl 8-bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylate” is a chemical compound with the molecular formula C12H7BrF3NO3 . It has a molecular weight of 350.1 . This compound is intended for research use only .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C12H7BrF3NO3/c1-20-11(19)7-4-8(18)9-5(12(14,15)16)2-3-6(13)10(9)17-7/h2-4H,1H3,(H,17,18)
. This indicates that the molecule contains a quinoline backbone with bromo, hydroxy, and trifluoromethyl substituents, as well as a carboxylate group attached via a methyl ester.
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, highlighting the chemical versatility and potential therapeutic applications of compounds related to Methyl 8-bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylate (Holla et al., 2006).
Methodological Advances
A study detailed the convenient synthesis of [1,2,3]Triazolo[1,5-a]quinoline, showcasing advanced synthetic routes that could be applicable to related quinoline compounds (Pokhodylo & Obushak, 2019).
Structural and Molecular Studies
Further research explored the synthesis and molecular rearrangement of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, providing insight into the structural dynamics and potential applications of quinoline derivatives in developing pharmaceuticals and materials (Klásek et al., 2003).
Exploration of Chemical Properties
Investigations into the synthesis of 8-hydroxy quinoline derivatives have contributed to understanding the chemical properties and reactions of quinoline derivatives, which are crucial for developing new drugs and materials (Shu, 2001).
Antibacterial Activities
Several studies have synthesized and tested quinoline derivatives for their antibacterial activities, highlighting the potential of this compound-related compounds in addressing resistant bacterial infections (Ishikawa et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
methyl 8-bromo-4-oxo-5-(trifluoromethyl)-1H-quinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO3/c1-20-11(19)7-4-8(18)9-5(12(14,15)16)2-3-6(13)10(9)17-7/h2-4H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEUYXHXFXICBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(C=CC(=C2N1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674798 | |
Record name | Methyl 8-bromo-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-77-4 | |
Record name | Methyl 8-bromo-4-hydroxy-5-(trifluoromethyl)-2-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 8-bromo-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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